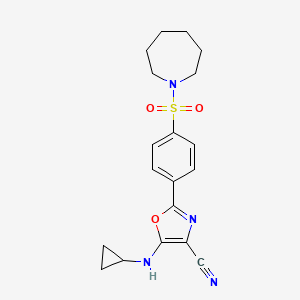

2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(cyclopropylamino)oxazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(cyclopropylamino)oxazole-4-carbonitrile is a chemically synthesized molecule that appears to be a derivative of oxazole, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. The structure of this compound suggests that it is a multifunctional molecule with potential applications in medicinal chemistry due to the presence of the azepane (a seven-membered heterocyclic ring containing nitrogen), sulfonyl, and carbonitrile groups.

Synthesis Analysis

The synthesis of related benzazepine derivatives is described in the first paper, where a stereoselective synthesis approach is used to create 2-carbonitrile and 2-aminomethyl-substituted 5-phenylbenzazepine derivatives . Although the target molecule is not directly synthesized in this paper, the methods described could potentially be adapted for the synthesis of this compound. The key step involves a stereoselective addition of cyanide to create diastereomers, which could be relevant for the carbonitrile group in the target molecule.

Molecular Structure Analysis

The molecular structure of the target compound would likely be complex due to the presence of multiple functional groups and a heterocyclic framework. The stereochemistry of such compounds is crucial, as seen in the first paper, where 1H NMR NOESY analysis was used to deduce the stereochemistry of the major product . Similar analytical techniques could be employed to determine the molecular structure of the target compound.

Chemical Reactions Analysis

The second paper provides insight into the synthesis of 2-phenyl-4,5-functionalized oxazoles, which is relevant to the oxazole portion of the target molecule . It describes the use of nucleophilic ring-opening of oxazolone followed by a 5-endo cyclization, a process that could potentially be applied or modified to synthesize the oxazole component of the target compound. The versatility of the oxazole template suggests that the target molecule could undergo various chemical reactions, depending on the functional groups present.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of the target compound, the properties of similar compounds can be inferred. The presence of the sulfonyl group could impart solubility in polar solvents, and the carbonitrile group might affect the molecule's reactivity and acidity. The oxazole ring is known for its aromaticity and stability, which would contribute to the overall properties of the compound. The physical properties such as melting point, solubility, and stability would need to be empirically determined through experimentation.

Aplicaciones Científicas De Investigación

Synthetic Transformations and Chemical Properties

- Oxazole derivatives, similar in structure to the specified compound, are subjects of various synthetic transformations, leading to the development of new chemical entities. For example, 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile reacts with acetylacetone, introducing azole fragments and enhancing the electrophilicity of the cyano group, showing the versatility of oxazole derivatives in chemical synthesis (Shablykin et al., 2007).

Pharmacological Applications

- The synthesis and characterization of oxazole derivatives have been explored for their potential pharmacological applications. For instance, 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles exhibited anticancer activities against a panel of 60 cancer cell lines, demonstrating the therapeutic potential of such compounds in oncology (Kachaeva et al., 2018).

Development of Antimicrobial Agents

- Azo dyes incorporating 2-aminothiazole, while structurally distinct, share a common interest in developing compounds with antimicrobial properties. The synthesis of these compounds and their biological evaluation indicate the broader interest in utilizing nitrogen-containing heterocycles for antimicrobial activity, which could extend to oxazole derivatives (Ravi et al., 2020).

Propiedades

IUPAC Name |

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c20-13-17-19(21-15-7-8-15)26-18(22-17)14-5-9-16(10-6-14)27(24,25)23-11-3-1-2-4-12-23/h5-6,9-10,15,21H,1-4,7-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJUZGQIJYMWKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NC4CC4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2532445.png)

![5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2532451.png)

![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2532454.png)

![4-{4-methoxy-[1,4'-bipiperidine]-1'-carbonyl}-N,N-dimethylaniline](/img/structure/B2532457.png)

![2-chloro-4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2532466.png)

![2-[(5-ethoxycarbonyl-6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetic Acid](/img/structure/B2532467.png)